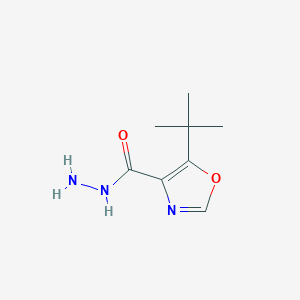

5-Tert-butyl-1,3-oxazole-4-carbohydrazide

Übersicht

Beschreibung

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide typically involves the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Analyse Chemischer Reaktionen

Types of Reactions

5-Tert-butyl-1,3-oxazole-4-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Tert-butyl-1,3-oxazole-4-carbohydrazide serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical transformations, making it valuable for organic synthesis.

The compound exhibits significant biological activity, particularly in cancer research and antimicrobial studies:

-

Anticancer Properties : Research indicates that oxazole derivatives can inhibit the growth of human cancer cell lines. For instance, studies have demonstrated that this compound induces apoptosis in HeLa cells.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF-7 12 Cell cycle arrest A549 20 Inhibition of metabolic enzymes -

Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Medicine

The compound is being investigated for its potential use in drug development, particularly targeting specific enzymes or receptors involved in disease processes. Its ability to inhibit enzyme activity positions it as a candidate for developing new therapeutic agents.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various oxazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxazole derivatives revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings suggest its potential use as a lead compound for developing new antimicrobial drugs.

Wirkmechanismus

The mechanism of action of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Tert-butyl-1,3-oxazole-4-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a carbohydrazide group.

5-Tert-butyl-1,3-oxazole-4-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group.

Uniqueness

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The carbohydrazide group allows for unique interactions with enzymes and receptors, making it a valuable compound for research and development .

Biologische Aktivität

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group at the 5-position of the oxazole ring, contributing to its unique physical and chemical properties. It typically appears as a white to off-white solid with a melting point range of 122°C to 124°C .

Enzyme Interaction : this compound interacts with various enzymes, particularly hydrolases, which play crucial roles in metabolic pathways. The compound can inhibit these enzymes, leading to significant alterations in cellular metabolism.

Cellular Effects : Studies have shown that this compound can modulate cell signaling pathways and influence gene expression. Notably, it has demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting potential anti-cancer properties.

Subcellular Localization : The localization of this compound within cellular compartments is vital for its activity. It may target mitochondria, impacting energy production and metabolic processes.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. By inhibiting enzyme activity through competitive or allosteric inhibition, this compound can prevent substrate binding and subsequent catalysis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been classified as an effective antimicrobial agent due to its ability to inhibit bacterial growth.

Antioxidant Properties

The compound also displays antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. This property could be beneficial in developing therapeutic agents aimed at diseases associated with oxidative damage.

Case Studies and Research Findings

Study on Cancer Cell Lines : In a controlled study involving several cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. The IC50 values observed were around 10 µg/mL for certain leukemia cell lines, indicating potent anti-cancer activity .

Antimicrobial Efficacy : A recent investigation tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it effective at concentrations as low as 15 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₃N₃O₂ | Exhibits antimicrobial and antioxidant properties |

| 5-Tert-butyl-1,3-oxazole-4-carboxylic acid | C₈H₁₁NO₃ | Similar structure; studied for related biological activities |

| Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate | C₁₀H₁₅NO₃ | An ester derivative; exhibits different solubility profiles |

Eigenschaften

IUPAC Name |

5-tert-butyl-1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUORJRQFRIWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.